ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate
Overview
Description
Ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate is a complex organic compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of an ethyl ester group, a thienylcarbonyl group, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors such as thioamides and α-haloketones under acidic or basic conditions.
Introduction of the Thienylcarbonyl Group: The thienylcarbonyl group can be introduced via acylation reactions using thienylcarbonyl chloride and a suitable base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thienyl ring or the isothiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isothiazole and thienyl derivatives.
Scientific Research Applications
Ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to its unique structural features.
Materials Science: The compound is explored for use in organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity.
Pathways Involved: It may interfere with the synthesis of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate can be compared with other isothiazole derivatives:
Similar Compounds: Ethyl 5-methyl-3-[(2-furylcarbonyl)amino]-4-isothiazolecarboxylate, Ethyl 5-methyl-3-[(2-pyridylcarbonyl)amino]-4-isothiazolecarboxylate.
Uniqueness: The presence of the thienylcarbonyl group imparts unique electronic properties and biological activity, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 5-methyl-3-(thiophene-2-carbonylamino)-1,2-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-3-17-12(16)9-7(2)19-14-10(9)13-11(15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZODTOXTQTRPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1NC(=O)C2=CC=CS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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